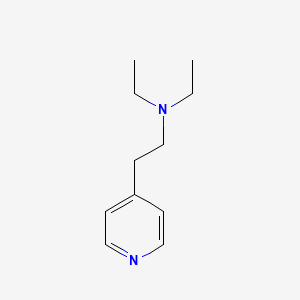

4-(2-Diethylaminoethyl)pyridine

Übersicht

Beschreibung

The compound 4-(2-Diethylaminoethyl)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The diethylaminoethyl group attached to the pyridine ring at the 4-position indicates that this compound may exhibit increased basicity and reactivity due to the electron-donating nature of the diethylamino group.

Synthesis Analysis

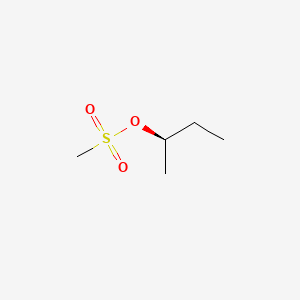

The synthesis of related concave pyridine derivatives has been described, where macrocyclic pyridinediamines are bridged with alkylenebis(sulfonyl chloride)s to form bimacrocyclic concave pyridinebissulfonamides. Specifically, the synthesis of 4-diethylamino-2,6-pyridinedicarbaldehyde, a building block that could be related to the synthesis of 4-(2-Diethylaminoethyl)pyridine, is mentioned .

Molecular Structure Analysis

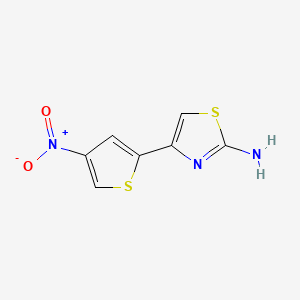

While the specific molecular structure of 4-(2-Diethylaminoethyl)pyridine is not detailed in the provided papers, the structure of related compounds such as diethyl 4-(4-bromo-phenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been analyzed. This compound crystallizes with two independent molecules in the asymmetric unit, and the thieno[2,3-b]pyridine moiety is planar .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, such as the regioselective metalation of 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium, which occurs at the 7-position of the heterocycle. This reaction allows for the formation of various 7-substituted derivatives .

Physical and Chemical Properties Analysis

The basicity of concave pyridines can be significantly increased by the introduction of a 4-diethylamino substituent, which raises the basicity by approximately 4 pK units. This suggests that the diethylamino group in 4-(2-Diethylaminoethyl)pyridine would similarly increase its basicity . Additionally, the photoswitching behavior of a related compound, 2-(4'-diethylamino-2'-hydroxyphenyl)-1H-imidazo-[4,5-b]pyridine, has been controlled by pH, indicating that the basicity and acidity of the solution can significantly affect the photophysical properties of such compounds .

Wissenschaftliche Forschungsanwendungen

1. Spectroscopic Properties and pH Sensing

- Spectroscopic Behavior in Acidic Conditions : The spectroscopic properties of pyridine derivatives, including those with N,N-diethylaniline substituents like 4-(2-Diethylaminoethyl)pyridine, change notably in acidic conditions. These changes are important for designing compounds used in ion-indicating and pH-sensing applications (Chapman et al., 2015).

2. Photochemical Reactions

- Reactivity with Aliphatic Amines : Pyridine compounds, when exposed to light, react with diethylamine and other amines to form various substituted pyridines. This reaction is relevant for understanding the photochemical behavior of compounds like 4-(2-Diethylaminoethyl)pyridine and has implications in synthetic chemistry (Gilbert & Krestonosich, 1980).

3. Fluorescence Studies

- High Emissive Fluorophores : Research on 2-substitued pyridines, which include compounds related to 4-(2-Diethylaminoethyl)pyridine, shows significant fluorescence in various solvents and solid states. This indicates potential use in creating highly emissive materials for various applications (Hagimori et al., 2019).

4. Organic Crystal Synthesis

- Intermediate for Pharmaceutical Synthesis : Compounds such as 4-nitro 2-diethylamino 5-methyl pyridine, related to 4-(2-Diethylaminoethyl)pyridine, are used as intermediates in the synthesis of pharmaceuticals and organic materials. Innovative synthesis processes have been developed for these types of compounds, focusing on ecological and economical aspects (Wang, 2021).

5. Dual Physical Properties in Chemistry

- Magnetic and Optical Properties : A study involving lanthanide clusters and pyridine derivatives, similar to 4-(2-Diethylaminoethyl)pyridine, revealed the potential for dual physical properties, including single-molecule magnetism and photoluminescence. This opens up possibilities for applications in materials science (Alexandropoulos et al., 2011).

6. Chemosensor for Biological Thiols

- Selective Recognition in Biological Systems : A study developed a diethylamino pyridine formyl Schiff base for the selective recognition of biological thiols, demonstrating potential applications in bioimaging and medical diagnostics (Yu et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyridine derivatives often interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that pyridine derivatives can undergo various chemical reactions, including electrophilic substitution . The presence of the diethylaminoethyl group may influence the reactivity of the pyridine ring and thus affect its interaction with biological targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The pharmacokinetic behavior of most drugs can be summarized by certain formulas . The bioavailability of 4-(2-Diethylaminoethyl)pyridine would be influenced by these properties.

Result of Action

The effects would likely depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Diethylaminoethyl)pyridine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and interactions with biological targets .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPJCEUYRXYZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289754 | |

| Record name | 4-(2-Diethylaminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Diethylaminoethyl)pyridine | |

CAS RN |

67580-61-4 | |

| Record name | NSC63370 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Diethylaminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

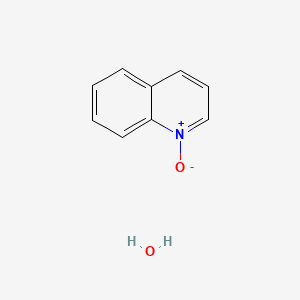

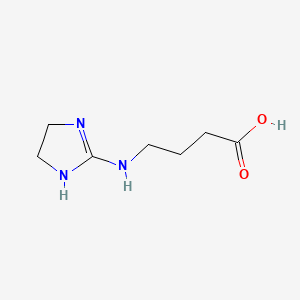

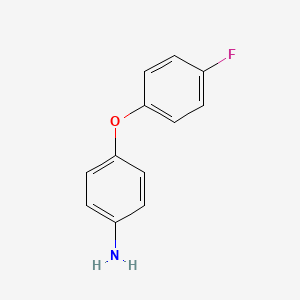

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)